molecular formula C16H17N5O5S B6578410 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 1040645-92-8

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B6578410
CAS No.: 1040645-92-8
M. Wt: 391.4 g/mol
InChI Key: ZZYGHCJGDQDLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.09503983 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action:

VU0642684-1 primarily targets a natural regulator called miR-124 . MiR-124 is a microRNA that plays a crucial role in modulating the inflammatory response. By enhancing the expression of miR-124, VU0642684-1 influences downstream pathways involved in inflammation control .

Mode of Action:

The compound binds to a specific receptor called PD-1 (programmed cell death protein 1). PD-1 is expressed on T-cells, and its interaction with ligands PD-L1 and PD-L2 inhibits T-cell activity. VU0642684-1 disrupts this inhibition by preventing PD-L1 and PD-L2 from binding to PD-1. As a result, T-cell responses are restored, leading to a reduction in inflammation .

Biochemical Pathways:

VU0642684-1’s impact extends to several pathways related to inflammation. By enhancing miR-124 expression, it decreases cytokine levels and immune cell activation. These changes collectively contribute to the suppression of inflammation in diseases like UC .

Result of Action:

The molecular and cellular effects of VU0642684-1 include:

Action Environment:

Environmental factors, such as gut pH, food intake, and gut microbiota, may influence VU0642684-1’s efficacy and stability. Understanding these interactions is crucial for optimizing treatment outcomes.

Properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c22-14(17-6-12-2-1-4-26-12)8-20-10-18-15-13(16(20)23)7-19-21(15)11-3-5-27(24,25)9-11/h1-2,4,7,10-11H,3,5-6,8-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYGHCJGDQDLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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